Cas no 81569-56-4 (Methyl 4-isopropylthiazole-5-carboxylate)

Methyl 4-isopropylthiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-isopropylthiazole-5-carboxylate
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- Inchi: 1S/C8H11NO2S/c1-5(2)6-7(8(10)11-3)12-4-9-6/h4-5H,1-3H3
- InChI Key: RALVPZQDCTYNEO-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1C(=O)OC)C(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 172
- Topological Polar Surface Area: 67.4
- XLogP3: 2.3
Methyl 4-isopropylthiazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A059004500-5g |
Methyl 4-isopropylthiazole-5-carboxylate |
81569-56-4 | 97% | 5g |
$1313.20 | 2023-09-01 | |
Alichem | A059004500-25g |
Methyl 4-isopropylthiazole-5-carboxylate |
81569-56-4 | 97% | 25g |
$3316.50 | 2023-09-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2041697-1g |
Methyl 4-isopropylthiazole-5-carboxylate |
81569-56-4 | 97% | 1g |
¥3463.00 | 2024-07-28 | |
Alichem | A059004500-10g |
Methyl 4-isopropylthiazole-5-carboxylate |
81569-56-4 | 97% | 10g |
$1989.90 | 2023-09-01 |
Methyl 4-isopropylthiazole-5-carboxylate Related Literature
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Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
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Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
Additional information on Methyl 4-isopropylthiazole-5-carboxylate
Exploring Methyl 4-isopropylthiazole-5-carboxylate (CAS No. 81569-56-4): Properties, Applications, and Market Insights
Methyl 4-isopropylthiazole-5-carboxylate (CAS No. 81569-56-4) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and flavor chemistry. This thiazole derivative, characterized by its unique molecular structure, plays a pivotal role in the synthesis of various bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its versatile applications and potential for innovation in drug discovery and sustainable agriculture.
The chemical structure of Methyl 4-isopropylthiazole-5-carboxylate features a thiazole ring substituted with an isopropyl group at the 4-position and a carboxylate ester at the 5-position. This configuration contributes to its distinct physicochemical properties, including moderate solubility in organic solvents and stability under standard laboratory conditions. Recent studies have highlighted its importance as a key intermediate in the synthesis of thiazole-containing pharmaceuticals, particularly those targeting neurological disorders and metabolic diseases.
In the pharmaceutical industry, Methyl 4-isopropylthiazole-5-carboxylate serves as a crucial building block for the development of novel drug candidates. Its structural motif is frequently incorporated into molecules designed for central nervous system (CNS) drug development, a rapidly growing sector addressing conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to enhance blood-brain barrier permeability makes it particularly valuable in neuropharmacology research.
The agrochemical sector has also found valuable applications for Methyl 4-isopropylthiazole-5-carboxylate (CAS No. 81569-56-4). As the global demand for eco-friendly pesticides increases, this compound has emerged as a key intermediate in the synthesis of next-generation crop protection agents. Its derivatives have shown promising activity against various plant pathogens while maintaining favorable environmental profiles, aligning with the growing trend toward sustainable agriculture practices.
Recent advancements in synthetic methodology have improved the production efficiency of Methyl 4-isopropylthiazole-5-carboxylate, making it more accessible to researchers and manufacturers. Modern catalytic processes have reduced production costs while maintaining high purity standards, addressing one of the most common search queries regarding this compound: "cost-effective synthesis of Methyl 4-isopropylthiazole-5-carboxylate." These developments have significantly expanded its commercial availability and research applications.
In flavor and fragrance chemistry, Methyl 4-isopropylthiazole-5-carboxylate and its derivatives contribute to the creation of complex aroma profiles. The compound's ability to impart savory, meaty notes has made it valuable in the development of plant-based meat alternatives, a rapidly growing market segment. As consumer demand for vegetarian and vegan products continues to rise, the importance of such flavor-enhancing compounds has increased proportionally.
Quality control and analytical characterization of Methyl 4-isopropylthiazole-5-carboxylate (CAS No. 81569-56-4) remain critical topics for researchers. Advanced techniques such as HPLC-MS and NMR spectroscopy are routinely employed to ensure compound purity and identity. These analytical methods address another common search query: "how to analyze Methyl 4-isopropylthiazole-5-carboxylate purity." Proper characterization is essential for both research and industrial applications where consistent quality is paramount.
The global market for Methyl 4-isopropylthiazole-5-carboxylate has shown steady growth, driven by increasing demand from pharmaceutical and agrochemical sectors. Market analysts project continued expansion, particularly in Asia-Pacific regions where pharmaceutical innovation is accelerating. Current price trends and supply chain dynamics for this specialty chemical are frequently searched topics among procurement professionals and researchers alike.
Environmental and safety considerations for handling Methyl 4-isopropylthiazole-5-carboxylate follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper storage in cool, dry environments and use of personal protective equipment are recommended. These safety guidelines address common workplace queries about "safe handling of Methyl 4-isopropylthiazole-5-carboxylate" in research and production settings.
Future research directions for Methyl 4-isopropylthiazole-5-carboxylate (CAS No. 81569-56-4) include exploration of its potential in green chemistry applications and biocatalysis. Scientists are investigating more sustainable production methods and novel derivatives with enhanced biological activity. These developments align with broader industry trends toward environmentally friendly chemical processes and innovative therapeutic approaches.
For researchers and industry professionals seeking detailed technical information about Methyl 4-isopropylthiazole-5-carboxylate, comprehensive spectral data and synthetic protocols are available through scientific literature and chemical databases. The compound's growing importance ensures continued research interest and commercial development across multiple scientific disciplines.
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